REACTION_SMILES
|
[C:31](=[O:32])([OH:33])[O-:34].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[CH2:16][CH:17]([CH2:18][O:19][c:20]1[c:21]([NH2:29])[c:22]([N+:26]([O-:27])=[O:28])[cH:23][cH:24][cH:25]1)[OH:30].[CH2:37]([OH:38])[CH3:39].[Na+:35].[OH2:36]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[CH2:16][CH:17]([CH2:18][O:19][c:20]1[c:21]([NH2:29])[c:22]([NH2:26])[cH:23][cH:24][cH:25]1)[OH:30]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
Nc1c(OCC(O)CN(Cc2ccccc2)Cc2ccccc2)cccc1[N+](=O)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1c(OCC(O)CN(Cc2ccccc2)Cc2ccccc2)cccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Nc1cccc(OCC(O)CN(Cc2ccccc2)Cc2ccccc2)c1N
|
Type
|
product
|
Smiles
|
Nc1cccc(OCC(O)CN(Cc2ccccc2)Cc2ccccc2)c1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |